

Spectral Analysis of 3-Cyclobutyl-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclobutyl-3-oxopropanenitrile

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This technical guide provides a detailed overview of the spectral data for **3-Cyclobutyl-3-oxopropanenitrile** (CAS: 118431-89-3), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of public experimental spectra, this document presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on its chemical structure. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

- IUPAC Name: **3-cyclobutyl-3-oxopropanenitrile**[\[1\]](#)
- Molecular Formula: C₇H₉NO[\[1\]](#)
- Molecular Weight: 123.15 g/mol [\[1\]](#)
- SMILES: C1CC(C1)C(=O)CC#N[\[1\]](#)

Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is critical for confirming the molecular weight and elucidating the structure of a compound. For **3-Cyclobutyl-3-oxopropanenitrile**, Gas Chromatography-Mass Spectrometry (GC-MS) data is available.[\[1\]](#)[\[2\]](#)

Table 1: Predicted Mass Spectrometry Data

Adduct	m/z (Predicted)	Predicted Collision Cross Section (CCS) (Å ²)
[M+H] ⁺	124.07569	119.8
[M+Na] ⁺	146.05763	126.9
[M-H] ⁻	122.06113	123.3
[M+NH ₄] ⁺	141.10223	134.0
[M+K] ⁺	162.03157	130.0
[M] ⁺	123.06786	121.9

Data sourced from PubChemLite.[3]

Predicted NMR Spectroscopic Data

While experimental NMR spectra for **3-Cyclobutyl-3-oxopropanenitrile** are not readily available in public databases, the expected chemical shifts (δ) and coupling patterns can be predicted based on its structure.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.5 - 3.2	m	1H	CH (methine of cyclobutyl)
~ 2.5	s	2H	CH ₂ (methylene adjacent to nitrile)
~ 2.4 - 2.1	m	4H	CH ₂ (cyclobutyl)
~ 2.0 - 1.8	m	2H	CH ₂ (cyclobutyl)

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 205	C=O (ketone)
~ 116	C≡N (nitrile)
~ 48	CH (methine of cyclobutyl)
~ 25	CH ₂ (methylene adjacent to nitrile)
~ 24	CH ₂ (cyclobutyl)
~ 18	CH ₂ (cyclobutyl)

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for **3-Cyclobutyl-3-oxopropanenitrile** are based on the characteristic frequencies of its functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~ 2250	Medium	C≡N (nitrile stretch)
~ 1710	Strong	C=O (ketone stretch)
~ 2950 - 2850	Medium-Strong	C-H (aliphatic stretch)
~ 1450	Medium	C-H (aliphatic bend)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data for **3-Cyclobutyl-3-oxopropanenitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Cyclobutyl-3-oxopropanenitrile** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
- ^1H NMR Acquisition:
 - Acquire a proton spectrum using a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
 - A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the neat liquid sample directly onto the ATR crystal.
- If the sample is a solid, press it firmly against the crystal to ensure good contact.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
 - Collect a background spectrum of the clean, empty ATR crystal.
- Data Acquisition:
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The data is typically collected over a range of 4000-400 cm^{-1} .
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

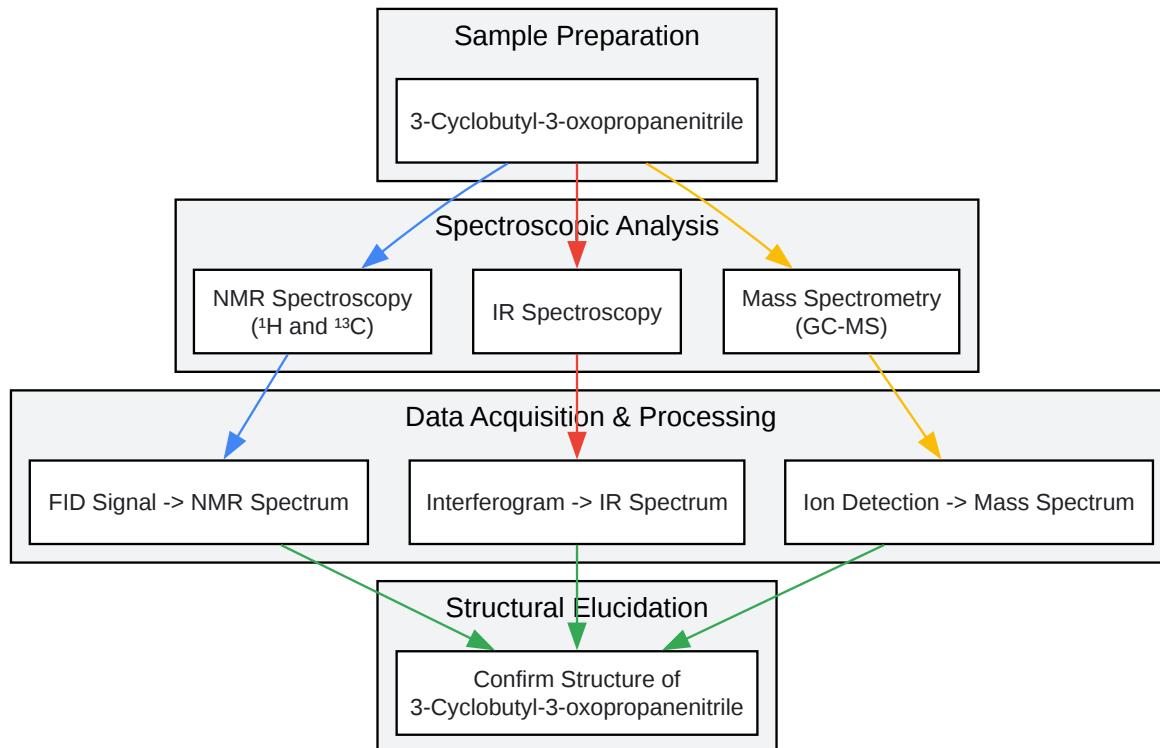
Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **3-Cyclobutyl-3-oxopropanenitrile** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
- Instrument Setup (Gas Chromatograph):
 - Use a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).
 - Set the injector temperature (e.g., 250 °C) and a temperature program for the oven to ensure separation of the compound from any impurities. A typical program might start at 50 °C and ramp up to 250 °C.
 - Use helium as the carrier gas.
- Instrument Setup (Mass Spectrometer):

- Couple the GC outlet to a mass spectrometer (e.g., a quadrupole or ion trap).
- Use Electron Ionization (EI) at a standard energy of 70 eV.
- Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).
- Data Acquisition and Analysis:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - The mass spectrometer will record mass spectra continuously as compounds elute from the GC column.
 - The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to **3-Cyclobutyl-3-oxopropanenitrile** are analyzed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **3-Cyclobutyl-3-oxopropanenitrile**.



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Caption: Workflow for the spectral analysis of **3-Cyclobutyl-3-oxopropanenitrile**.

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